

# An In-depth Technical Guide to 1-(Dimethylamino)cyclohexane-1-carbonitrile

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## Compound of Interest

**Compound Name:** 1-(Dimethylamino)cyclohexane-1-carbonitrile

**Cat. No.:** B097430

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## Abstract

This technical guide provides a comprehensive overview of 1-(dimethylamino)cyclohexane-1-carbonitrile, a substituted aminonitrile with potential applications in synthetic chemistry and drug discovery. This document covers the compound's chemical properties, a detailed experimental protocol for its synthesis via the Strecker reaction, and an exploration of its potential, though currently unelucidated, biological activities based on structurally related molecules. The information is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in preclinical studies and as a building block for the development of novel therapeutics.

## Chemical Identity and Properties

1-(Dimethylamino)cyclohexane-1-carbonitrile is a tertiary aminonitrile characterized by a cyclohexane ring substituted with both a dimethylamino group and a nitrile group at the same carbon atom.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	1-(dimethylamino)cyclohexane-1-carbonitrile	[1]
Synonyms	1-Cyano-1-(dimethylamino)cyclohexane, 1-cyanocyclohexyldimethylamine	
CAS Number	16499-30-2	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub>	[2][3]
Molecular Weight	152.24 g/mol	[2][3]
Appearance	Not specified (likely a solid or oil)	
Solubility	Expected to be soluble in organic solvents	
Boiling Point	Not determined	
Melting Point	Not determined	

## Synthesis via Strecker Reaction

The most probable and efficient method for the synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of a ketone (cyclohexanone), a secondary amine (dimethylamine), and a cyanide source (e.g., trimethylsilyl cyanide or an alkali metal cyanide).

## Reaction Principle

The Strecker reaction proceeds through the initial formation of an iminium ion from the reaction of cyclohexanone and dimethylamine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the  $\alpha$ -aminonitrile product.

## Experimental Protocol

This is a generalized protocol and may require optimization.

#### Materials:

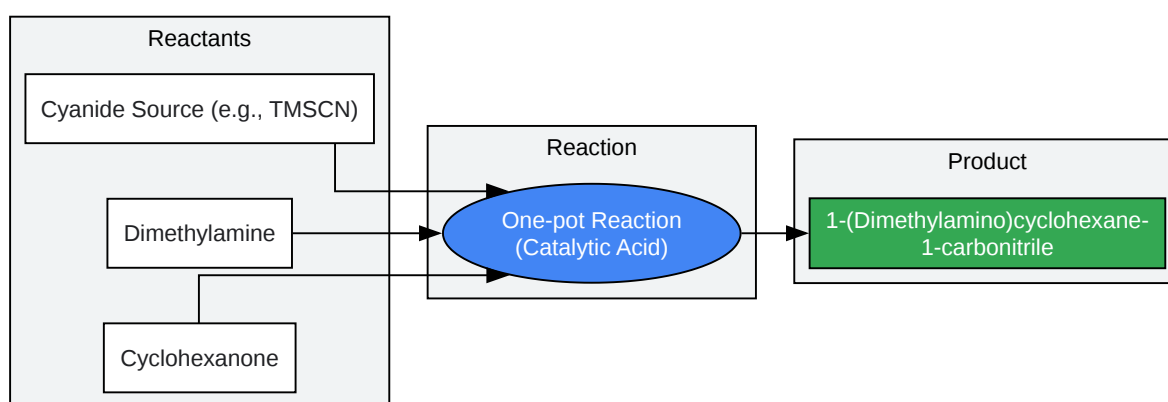
- Cyclohexanone
- Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
- Trimethylsilyl cyanide (TMS-CN) or Potassium Cyanide (KCN)
- Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Glacial acetic acid (catalyst)
- Distilled water
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

#### Procedure:

- To a solution of cyclohexanone (1.0 eq) in the chosen aprotic solvent, add dimethylamine (1.1 eq).
- Add a catalytic amount of glacial acetic acid.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture. If using KCN, it should be dissolved in a minimal amount of water and added cautiously.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, quench the reaction by the slow addition of water.
- If acidic, neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Strecker Synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile



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Caption: Workflow for the synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile.

## Potential Biological and Pharmacological Activities

Direct studies on the biological activity of 1-(dimethylamino)cyclohexane-1-carbonitrile are not currently available in the public domain. However, the structural motifs present in this molecule,

namely the aminonitrile and the cyclohexane scaffold, are found in various biologically active compounds. This suggests that 1-(dimethylamino)cyclohexane-1-carbonitrile could serve as a valuable scaffold or intermediate in drug discovery.

## Anticancer Potential

Derivatives of structurally similar compounds have shown promise in the realm of oncology. For instance, derivatives of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride have demonstrated potential antitumor properties.<sup>[4]</sup> Furthermore, various nitrile-containing compounds have been investigated as anticancer agents, with some exhibiting inhibitory effects on cancer cell proliferation.

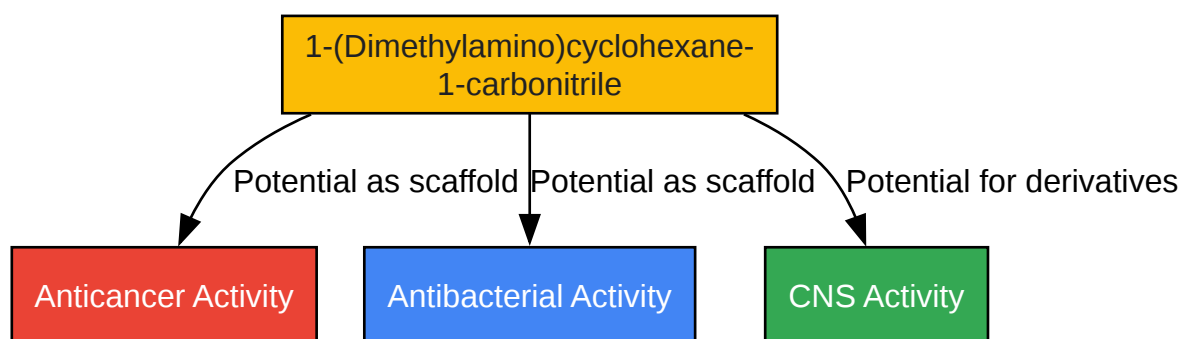
## Antibacterial Activity

The aminonitrile moiety is a key structural feature in some compounds with antimicrobial properties. Research on derivatives of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has indicated potential antibacterial activity.<sup>[4]</sup> This suggests that 1-(dimethylamino)cyclohexane-1-carbonitrile could be a starting point for the development of novel antibacterial agents.

## Central Nervous System (CNS) Activity

While structurally distinct, the presence of a dimethylamino group and a cyclic core is a feature of some centrally acting agents. For example, analogues of citalopram, a selective serotonin reuptake inhibitor (SSRI), contain a dimethylaminopropyl chain. Although a direct link cannot be drawn, the potential for CNS activity of derivatives of 1-(dimethylamino)cyclohexane-1-carbonitrile could be an area for future investigation.

Diagram 2: Potential Areas of Biological Investigation



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Caption: Potential research avenues for 1-(dimethylamino)cyclohexane-1-carbonitrile.

## Future Directions and Conclusion

1-(Dimethylamino)cyclohexane-1-carbonitrile is a readily accessible compound through the robust Strecker synthesis. While its own biological profile remains to be determined, its structural features suggest it is a promising candidate for further investigation and derivatization in the fields of medicinal chemistry and drug development. Future research should focus on the synthesis of a library of analogues and their systematic evaluation in a battery of in vitro and in vivo biological assays to explore their potential as anticancer, antibacterial, or CNS-acting agents. The detailed synthetic protocol and the discussion of potential biological activities provided in this guide aim to facilitate such future research endeavors.

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## References

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